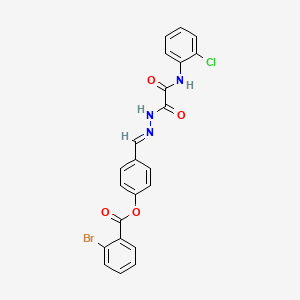
4-(2-((2-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((2-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C22H15BrClN3O4 and a molecular weight of 500.74 g/mol . This compound is known for its unique structure, which includes a combination of chloroaniline, oxoacetyl, carbohydrazonoyl, and bromobenzoate groups.
Méthodes De Préparation
The synthesis of 4-(2-((2-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the Chloroanilino Group: This step involves the reaction of aniline with a chlorinating agent to introduce the chlorine atom.
Oxoacetylation: The chloroaniline derivative is then reacted with an oxoacetylating agent to form the oxoacetyl group.
Carbohydrazonoyl Formation: The oxoacetylated compound is further reacted with a carbohydrazide to introduce the carbohydrazonoyl group.
Bromobenzoate Addition: Finally, the compound is reacted with 2-bromobenzoic acid to form the final product.
the synthesis typically requires controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
4-(2-((2-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as ethanol and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(2-((2-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(2-((2-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
4-(2-((2-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate can be compared with other similar compounds, such as:
4-(2-((2-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate: This compound has a similar structure but includes a naphthoate group instead of a bromobenzoate group.
4-(2-((2-Chloroanilino)(oxo)ac)carbohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate: This compound includes additional methoxy and dichlorobenzoate groups, which may alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
767288-42-6 |
|---|---|
Formule moléculaire |
C22H15BrClN3O4 |
Poids moléculaire |
500.7 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(2-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C22H15BrClN3O4/c23-17-6-2-1-5-16(17)22(30)31-15-11-9-14(10-12-15)13-25-27-21(29)20(28)26-19-8-4-3-7-18(19)24/h1-13H,(H,26,28)(H,27,29)/b25-13+ |
Clé InChI |
KPUIGLDVQXRAGL-DHRITJCHSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3Cl)Br |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


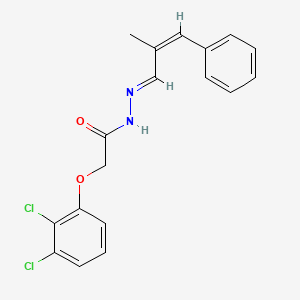

![[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12023558.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023565.png)
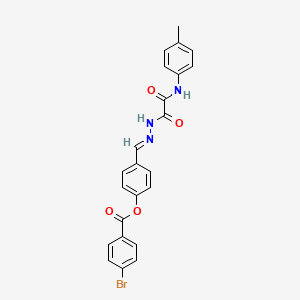
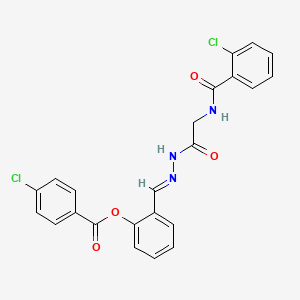
![3-({3-[(5E)-5-(3-{3-[(3-carboxyphenyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B12023592.png)
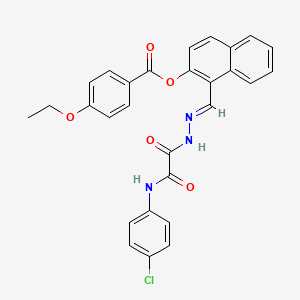
![5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023602.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12023607.png)
![4-methoxy-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12023618.png)
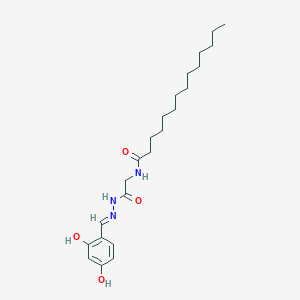
![N-(2-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12023644.png)
![N-(1,3-benzodioxol-5-yl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12023648.png)
